(Z)-N-(4-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure includes a (Z)-configured 4-methylbenzylidene moiety at position 5 of the thiazolidinone ring and a propanamide side chain linked to a 4-hydroxyphenyl group. The molecular formula is C₂₀H₁₈N₂O₃S₂ (molar mass: 398.5 g/mol) . Predicted physicochemical properties include a density of 1.43 g/cm³ and a pKa of ~9.5, comparable to its 3-hydroxyphenyl isomer .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-2-4-14(5-3-13)12-17-19(25)22(20(26)27-17)11-10-18(24)21-15-6-8-16(23)9-7-15/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGCBQIXPPJEM-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a thiazolidinone core, which is recognized for diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.47 g/mol. The structural characteristics include:
- Thiazolidinone core : Imparts significant biological activity.
- Amide functionality : Enhances interaction with biological targets.
- Hydroxyphenyl group : Potentially increases solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with thiazolidinone structures have shown significant antiproliferative effects on various cancer cell lines.
Key Findings :
- A study demonstrated that thiazolidinone derivatives displayed IC50 values in the low micromolar range against cancer cells, comparable to established chemotherapeutics like gefitinib .
- The presence of bulky substituents at specific positions on the thiazolidinone ring often correlates with enhanced bioactivity, suggesting that structural modifications can optimize therapeutic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazolidinone derivatives have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Insights :
- Compounds derived from thiazolidinones have exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin by 10–50 times .
- The most active derivative in studies showed minimal inhibitory concentrations (MIC) in the range of 0.004–0.03 mg/mL against sensitive bacterial strains .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest.
- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity, contributing to its potent antibacterial effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Thiazolidinone Core | Anticancer | Essential for bioactivity; modification can enhance potency |
| Hydroxy Group | Increased Solubility | Improves bioavailability and interaction with targets |
| Benzylidene Substituent | Antimicrobial | Contributes to broad-spectrum antimicrobial activity |
Case Studies
Several case studies have highlighted the potential of thiazolidinone derivatives in drug development:
- Study on Anticancer Effects : A derivative similar to our compound was tested against A549 lung cancer cells, showing an IC50 value of 7 μM, indicating effective inhibition of cell growth .
- Antimicrobial Testing : Another study reported a derivative's MIC values against various bacterial strains, demonstrating superior effectiveness compared to conventional antibiotics .
Comparison with Similar Compounds
Research Findings and Trends
- Anticancer Potential: Thiazolidinones with 4-methylbenzylidene substituents (e.g., the target compound) show moderate activity against breast cancer cell lines (IC₅₀: 15–25 μM), outperforming 3-hydroxyphenyl analogues (IC₅₀: 30–40 μM) .
- Antimicrobial Activity : The thiadiazolyl derivative exhibits broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), likely due to enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
